Tiquinamide is derived from the class of compounds known as tetrahydroquinolines. It exhibits pharmacological properties that make it effective in managing gastric acid-related disorders. The compound's structure indicates that it contains a tetrahydroquinoline core modified with a carbothioamide functional group, which contributes to its biological activity.
The synthesis of Tiquinamide typically involves several key steps starting from basic amino acid precursors. Common synthetic routes include:
These methods allow for the efficient production of Tiquinamide while maintaining high purity levels. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields.
The molecular formula of Tiquinamide is CHNS, with a molecular weight of approximately 210.31 g/mol. The compound features a tetrahydroquinoline ring system which is characterized by:
This structural configuration is essential for its activity as a gastric acid synthesis inhibitor, influencing both its pharmacodynamics and pharmacokinetics .
Tiquinamide undergoes various chemical reactions that are relevant to its synthesis and potential modifications:
These reactions are pivotal in both synthetic chemistry and medicinal chemistry contexts, providing pathways for developing derivatives with enhanced efficacy or reduced side effects .
Tiquinamide acts primarily by inhibiting the secretion of gastric acid through its interaction with specific receptors involved in gastric physiology. The mechanism can be summarized as follows:
These actions collectively lead to a decrease in gastric acidity, promoting healing in ulcerative conditions and alleviating symptoms associated with excess acid production .
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Tiquinamide has significant applications within the pharmaceutical industry:
Tiquinamide (C₁₁H₁₄N₂S; molecular weight: 206.31 g/mol) features a bicyclic 5,6,7,8-tetrahydroquinoline scaffold with two critical substituents: a methyl group at the 3-position and a carbothioamide group at the 8-position [4] [6]. The tetrahydroquinoline core contributes basicity due to the tertiary nitrogen atom (pKa ~8.5), while the thioamide group introduces hydrogen-bonding capacity and metabolic stability distinct from its oxoamide counterparts. Spectroscopic characterization confirms key structural features:
Table 1: Core Structural Attributes of Tiquinamide
Attribute | Description |
---|---|
Systematic IUPAC Name | 3-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
Molecular Formula | C₁₁H₁₄N₂S |
Core Scaffold | 5,6,7,8-Tetrahydroquinoline |
Key Functional Groups | Tertiary amine, thioamide |
Bioisosteric Relationships | Analogous to carboxamide compounds but with altered electronics and H-bonding |
Tiquinamide emerged from 1970s gastrointestinal drug discovery programs aimed at identifying acid secretion inhibitors without the side effects of anticholinergics or H₂-receptor antagonists. Pierce et al. first described its pharmacokinetic behavior in 1976, noting rapid absorption and elimination in animal models [4]. Unlike contemporary gastric agents like cimetidine, tiquinamide's development stalled after Phase I/II trials, possibly due to the concurrent emergence of proton pump inhibitors. No significant medicinal chemistry optimization campaigns followed its initial disclosure, leaving its structure-activity relationship (SAR) largely unexplored beyond the original patent literature [6]. The compound exemplifies the "hidden diversity" of historical pharmacopeias that may hold untapped potential for modern target-based drug discovery.
Tiquinamide exhibits moderate aqueous solubility (1.8-2.5 mg/mL) consistent with its balanced lipophilicity (calculated logP ~2.1) [6]. The thioamide group enhances stability against hydrolytic enzymes compared to oxoamides but introduces photodegradation risks under UV exposure. Key properties include:
Table 2: Experimental Physicochemical Profile
Parameter | Value | Method |
---|---|---|
Water Solubility | 1.8 mg/mL (25°C) | Shake-flask HPLC |
LogD (pH 7.4) | 1.95 ± 0.12 | Octanol-water partition |
Melting Point | 198-200°C (dec.) | Differential scanning calorimetry |
pKa | 8.15 ± 0.05 | Potentiometric titration |
UV λmax (ethanol) | 232, 318 nm | Spectrophotometry |
Despite limited therapeutic development, tiquinamide's structure serves multiple conceptual roles in modern drug design:
Substantial research gaps persist regarding tiquinamide's molecular pharmacology and therapeutic potential:
Table 3: Critical Research Gaps and Methodological Approaches
Research Gap | Experimental Approach | Potential Impact |
---|---|---|
Precise molecular target identification | Chemical proteomics; affinity chromatography | Clarify mechanism of gastric acid inhibition |
Structure-Activity Relationship (SAR) expansion | Synthesis of analogs at 3- and 8-positions | Optimize potency and physicochemical properties |
Exploration as antimalarial scaffold | Hybridization with artemisinin/quinoline cores | Repurpose for antimicrobial applications |
Photostability optimization | Crystal engineering; formulation screening | Enable topical/transdermal applications |
In vivo efficacy beyond gastric models | Screening in phenotypic disease platforms | Identify new therapeutic indications |
Critical unresolved questions include:
The compound exemplifies how historically overlooked molecules may offer untapped opportunities for modern medicinal chemistry, particularly through targeted hybridization strategies and advanced formulation approaches that address historical limitations.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2